[2-(Benzyloxy)-4-methoxyphenyl]methanol
Description
Structural Context and Classification within Aromatic Ethers and Benzylic Alcohols
[2-(Benzyloxy)-4-methoxyphenyl]methanol is a multifunctional aromatic compound. Its structure is centered on a benzene (B151609) ring substituted with four different groups, leading to its precise and strategic utility in synthesis.
Benzylic Alcohol: The defining functional group is the hydroxymethyl group (-CH2OH) attached directly to the benzene ring. This classifies the molecule as a benzylic alcohol. Benzylic alcohols are structurally distinct from simple alkanols because the hydroxyl group is attached to a carbon adjacent to an aromatic ring, which influences its reactivity in processes like oxidation and substitution reactions.
Aromatic Ether: The compound contains two ether linkages, classifying it as an aromatic ether.
A methoxy (B1213986) group (-OCH3) is present at the 4-position of the ring.
A benzyloxy group (-OCH2C6H5) is located at the 2-position. This specific type of ether, where a benzyl (B1604629) group is attached to an oxygen atom, is also known as a benzyl ether. Benzyl ethers are widely used as "protecting groups" in organic synthesis. ontosight.aichem-station.com
The combination of these features—a reactive alcohol function and two different ether groups on a stable aromatic core—provides a platform for selective chemical manipulation, which is a cornerstone of modern organic synthesis.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 171817-14-4 |
Review of Related Synthetic Motifs and Their Chemical Relevance in Research
The chemical relevance of this compound is best understood by examining its role as a synthetic intermediate, particularly through the use of the benzyl group as a protecting group. In multi-step syntheses, it is often necessary to temporarily block a reactive site on a molecule to prevent it from interfering with reactions occurring elsewhere. ontosight.ai The benzyloxy group on this compound serves precisely this purpose, protecting what would otherwise be a reactive phenolic hydroxyl group.
The benzyl protecting group is advantageous because it is stable under a wide variety of acidic and basic conditions, yet it can be removed reliably under specific, mild reductive conditions (e.g., catalytic hydrogenation with palladium on carbon, H2-Pd/C). chem-station.com This allows for the selective deprotection of the hydroxyl group at a later stage in the synthesis.
This strategy is frequently employed in the synthesis of natural products, most notably isoflavones. researchgate.net Isoflavones are a class of phytoestrogens that often feature hydroxyl and methoxy groups on their aromatic rings. The synthesis of these complex structures often starts with simpler, appropriately substituted benzene derivatives. The preparation of isoflavones is widely accomplished through intermediates like 2-hydroxydeoxybenzoins. researchgate.netgoogle.com The specific substitution pattern of this compound makes it an ideal precursor for constructing the "A-ring" of isoflavones that are substituted at the 7- and 5-positions (corresponding to the 2- and 4-positions of the starting material).
Academic Research Objectives and Scope for Investigating this compound
The primary academic interest in this compound is not in the compound itself, but in its application as a strategic tool for achieving larger synthetic goals. Research objectives involving this compound are typically embedded within programs aimed at the total synthesis of complex natural products and their analogues for biological evaluation.
The main research scope includes:
Total Synthesis of Phytoestrogens: A major application is in the synthesis of isoflavones such as formononetin (B1673546) and biochanin A. researchgate.netresearchgate.net These compounds are studied for their potential roles in human health, and having efficient, reliable synthetic routes is crucial for producing pure material for biological testing. nih.govnih.govnih.gov
Development of Synthetic Methodology: Academic labs may use the synthesis of molecules like formononetin as a platform to develop new chemical reactions or to demonstrate the utility of novel protecting group strategies. The use of this compound allows for a predictable and high-yielding pathway, enabling researchers to focus on other challenging steps in a synthetic sequence.
Preparation of Analogues: By starting with this specific building block, chemists can create a variety of isoflavone (B191592) derivatives that are not found in nature. researchgate.netresearchgate.net These synthetic analogues are essential for structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for the biological activity of a class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLDWGQVPKNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformations, and Mechanistic Elucidation of 2 Benzyloxy 4 Methoxyphenyl Methanol
Reactivity Profiles of the Benzylic Alcohol Moiety
The benzylic alcohol group is a primary site for various chemical transformations, including oxidation, reduction, substitution, and derivatization. The presence of both a methoxy (B1213986) and a benzyloxy group on the aromatic ring influences the reactivity of this benzylic position.
Redox Chemistry: Selective Oxidation and Reduction Methodologies
Oxidation: The primary alcohol of [2-(Benzyloxy)-4-methoxyphenyl]methanol can be selectively oxidized to the corresponding aldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde, or further to the carboxylic acid, 2-(benzyloxy)-4-methoxybenzoic acid. The choice of oxidant and reaction conditions is critical to achieve the desired product and prevent cleavage of the acid-labile benzyloxy ether.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation. For instance, benzylic and allylic ethers bearing activating groups can be oxidized by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield corresponding carbonyl compounds. du.ac.in Aerobic catalytic oxidation using systems like N-hydroxyphthalimide (NHPI) in conjunction with a polyoxometalate-based metal-organic framework can also be employed for the selective oxidation of benzylic C-H bonds. researchgate.net The presence of electron-donating groups, like the methoxy group in the target molecule, can sometimes suppress the activity of benzylic alcohols toward certain oxidative esterification reactions. nih.gov
Reduction: While the benzylic alcohol itself is at a low oxidation state, the term "reduction" in this context often refers to the complete removal of the hydroxyl group (hydrodeoxygenation) to yield 2-(benzyloxy)-4-methylanisole. This transformation is typically more challenging than oxidation and often proceeds via activation of the alcohol. A two-step process involving conversion of the alcohol to a tosylate or halide followed by reductive cleavage with a hydride source like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation is a common strategy. Photocatalytic methods have also been developed for the dehydroformylation of benzyl (B1604629) alcohols to arenes, which involves a sequential dehydrogenation and decarbonylation. uni-regensburg.de
Table 1: Selected Redox Reactions of the Benzylic Alcohol Moiety
| Transformation | Reagent/Catalyst | Product | Notes |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-(Benzyloxy)-4-methoxybenzaldehyde | Mild conditions, selective for aldehyde. |
| Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 2-(Benzyloxy)-4-methoxybenzaldehyde | Effective for activated benzylic alcohols. du.ac.in |
| Oxidation | Potassium permanganate (KMnO4) | 2-(Benzyloxy)-4-methoxybenzoic acid | Strong oxidant, risk of over-oxidation. |
| Reduction | 1. TsCl, Pyridine; 2. LiAlH4 | 2-(Benzyloxy)-4-methylanisole | Two-step hydrodeoxygenation. |
| Reduction | Photocatalyst (e.g., TBADT), Co-catalyst | 2-(Benzyloxy)toluene | Photocatalytic dehydroformylation. uni-regensburg.de |
Nucleophilic Substitution Reactions and Rearrangements
The hydroxyl group of the benzylic alcohol is a poor leaving group and requires activation for nucleophilic substitution to occur. Protonation under acidic conditions converts the -OH group into a good leaving group (-OH2+), facilitating substitution. This process typically proceeds through an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the electron-donating methoxy group on the aromatic ring.
A variety of nucleophiles can displace the activated hydroxyl group. For example, reaction with hydrogen halides (HX) can produce the corresponding benzylic halide. Similarly, other nucleophiles such as thiols or indoles can react with benzylic alcohols under catalysis by supported oxovanadium complexes to yield substituted products. osaka-u.ac.jp Metal-free methods using reagents like 4-nitrobenzenesulfonic acid have also been shown to catalyze the nucleophilic substitution of propargyl alcohols, a principle that can be extended to activated benzylic alcohols. researchgate.net
Rearrangements are generally not expected for this specific substrate under standard nucleophilic substitution conditions due to the primary nature of the alcohol and the stability of the resulting carbocation.
Esterification and Etherification Studies with Diverse Reagents
Esterification: The benzylic alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. For more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (DCC) or using acid chlorides/anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) are preferred. organic-chemistry.org Oxidative esterification, where the alcohol is reacted with another alcohol in the presence of an oxidant, provides a direct route to esters. researchgate.netnih.gov
Etherification: Formation of ethers from the benzylic alcohol can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. chemistrytalk.org However, care must be taken to avoid competing elimination reactions. chemistrytalk.org Alternatively, chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be accomplished using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol, which proceeds via a carbocation intermediate. organic-chemistry.org Iron chlorides have also been used to catalyze the eco-friendly homo- and cross-etherification of benzyl alcohols. acs.org
Investigation of the Benzyloxy Ether Cleavage and Formation
The benzyloxy group serves as a common protecting group for phenols due to its general stability and the multiple methods available for its removal.
Chemoselective Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated, Photo-initiated)
The cleavage of the benzylic ether C-O bond, known as debenzylation, is a key transformation. The choice of method depends on the presence of other functional groups in the molecule.
Hydrogenolysis: This is one of the mildest and most common methods for benzyl ether cleavage. youtube.com It involves the use of hydrogen gas (H2) or a hydrogen transfer reagent (e.g., ammonium formate, 1,4-cyclohexadiene) in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgjk-sci.com The reaction proceeds under neutral conditions and yields the phenol and toluene as a byproduct. jk-sci.com This method is generally chemoselective, but other reducible functional groups like alkenes, alkynes, or nitro groups may be affected.
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron tribromide (BBr3), aluminum chloride (AlCl3), or tin tetrachloride (SnCl4) can effectively cleave benzyl ethers. thaiscience.inforesearchgate.net These methods are often used when hydrogenolysis is not viable due to catalyst poisoning or the presence of sensitive functional groups. The reaction conditions can be harsh, but regioselective debenzylation can sometimes be achieved. acs.org
Oxidative Cleavage: Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, particularly those activated by electron-donating groups like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov While simple benzyl ethers are less reactive, cleavage can be induced, sometimes with the aid of photoirradiation. nih.gov
Photo-initiated Cleavage: Visible-light photocatalysis has emerged as a mild and selective method for debenzylation. nih.govresearchgate.net These methods can operate under neutral conditions and tolerate a wide range of functional groups that are incompatible with traditional reductive or acidic methods. acs.orgacs.org For instance, uranyl-photocatalysis can activate the benzylic C-H bond, leading to oxidation and subsequent C-O bond cleavage. acs.org
Table 2: Common Deprotection Strategies for the Benzyloxy Group
| Method | Reagents | Conditions | Advantages | Limitations |
| Hydrogenolysis | H2, Pd/C | Neutral, room temp. | Mild, high yield, clean reaction. youtube.com | Incompatible with reducible groups (alkenes, alkynes, etc.). acs.org |
| Lewis Acid Cleavage | BBr3, AlCl3, or SnCl4 | Anhydrous, low temp. | Effective for complex molecules. | Harsh conditions, may affect other acid-sensitive groups. thaiscience.info |
| Oxidative Cleavage | DDQ | CH2Cl2/H2O | Selective for activated benzyl ethers. nih.gov | Stoichiometric oxidant, potential side reactions. nih.gov |
| Photo-initiated | Photocatalyst, light | Neutral, room temp. | High functional group tolerance, mild. nih.gov | Requires specialized equipment. |
Mechanistic Studies of Ether Formation and Scission
Ether Formation: The most fundamental method for forming the benzyloxy ether is the Williamson ether synthesis. wikipedia.org The mechanism involves the deprotonation of the parent phenol (2-hydroxy-4-methoxybenzyl alcohol) with a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic benzyl halide (e.g., benzyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com The reaction proceeds via a backside attack, leading to the formation of the ether and a halide salt. chemistrytalk.org The choice of solvent can significantly impact the reaction's regioselectivity and rate. researchgate.net
Ether Scission (Cleavage):
Hydrogenolysis: The mechanism of catalytic hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the surface of the palladium catalyst. jk-sci.com This is followed by hydrogenolysis of the Pd-C and Pd-O bonds, releasing toluene and the free phenol, and regenerating the active catalyst. jk-sci.com
Acid-Mediated Cleavage: With strong protic or Lewis acids, the mechanism begins with the protonation or coordination of the ether oxygen. This makes the benzyloxy group a better leaving group. The subsequent step is the cleavage of the C-O bond, which can occur via an SN1 or SN2 pathway, depending on the substrate and conditions. For a benzylic ether, an SN1 pathway involving a stable benzyl carbocation is plausible.
Oxidative Cleavage (with DDQ): The mechanism is thought to involve a hydride transfer from the benzylic position of the ether to DDQ, generating a stabilized benzylic cation and the reduced hydroquinone form of DDQ. du.ac.inrsc.org This cation is then trapped by water to form a hemiacetal, which subsequently decomposes to the phenol and benzaldehyde. rsc.org
Transformations at the Methoxyphenyl Aromatic Ring.
The aromatic ring of this compound is highly activated towards chemical transformations due to the presence of two strong electron-donating groups: a benzyloxy group at the C2 position and a methoxy group at the C4 position. Both are ortho-, para-directing groups, which significantly influences the regioselectivity of substitution reactions.
The synergistic electron-donating effect of the benzyloxy and methoxy substituents renders the methoxyphenyl ring electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of these groups converge to strongly activate the C5 position, which is ortho to the methoxy group and para to the benzyloxy group. The C3 position, being ortho to both the benzyloxy and hydroxymethyl groups, is also activated but is generally considered more sterically hindered. Consequently, electrophilic attack is overwhelmingly predicted to occur at the C5 position.
While specific studies detailing EAS reactions on this compound are not prevalent in broadly indexed literature, the expected outcomes can be reliably predicted based on established reactivity principles. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions would proceed under mild conditions, often without the need for a strong Lewis acid catalyst, to yield the corresponding 5-substituted products.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Predicted Major Product |
| Bromination | Br₂, CH₃COOH | [2-(Benzyloxy)-5-bromo-4-methoxyphenyl]methanol |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | [2-(Benzyloxy)-4-methoxy-5-nitrophenyl]methanol |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 2-(Benzyloxy)-5-(hydroxymethyl)-4-methoxybenzaldehyde |
| Acylation | CH₃COCl, AlCl₃ (mild conditions) | 1-[3-(Benzyloxy)-6-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one |
Beyond the substitution at the aromatic C-H bonds, the functional groups attached to the ring can also be interconverted. Halogenation and nitration, as discussed in the context of EAS, are primary examples of introducing new functional groups onto the ring. Other key transformations involve the cleavage of the ether linkages.
Demethylation and Debenzylation: The methoxy and benzyloxy groups can be cleaved to reveal the corresponding phenols.
Demethylation: The methyl ether at C4 can be selectively cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrogen iodide (HI). This reaction would unmask the phenol at the C4 position.
Debenzylation: The benzyl ether at C2 is commonly removed via catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst on a carbon support (Pd/C). This method is generally mild and chemoselective, leaving the methoxy and alcohol functions intact to yield the C2 phenol.
These deprotection strategies are fundamental in multi-step synthesis for revealing hydroxyl groups at desired stages.
Table 2: Key Functional Group Interconversions
| Transformation | Reagents and Conditions | Product |
| Demethylation | BBr₃ in CH₂Cl₂ | [2-(Benzyloxy)-4-hydroxyphenyl]methanol |
| Debenzylation | H₂, Pd/C in Ethanol | [2-Hydroxy-4-methoxyphenyl]methanol |
Exploration of Metal-Catalyzed Reactions Involving this compound.
The presence of multiple reactive sites—including aromatic C-H bonds, a benzylic C-H bond, and a primary alcohol—makes this compound a versatile substrate for various metal-catalyzed transformations.
Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. In this compound, several C-H bonds are potential targets for metal-catalyzed activation.
Aromatic C-H Activation: The hydroxyl group of the benzylic alcohol can act as a weakly coordinating directing group, facilitating ortho-C-H activation. acs.org Ruthenium and palladium catalysts have been shown to mediate the ortho-alkylation or arylation of benzyl alcohols. acs.org In this specific substrate, such a reaction would target the C3-H bond, leading to the formation of a five-membered metallacyclic intermediate. This provides a pathway to introduce substituents at a position that is less accessible through classical electrophilic substitution.
Benzylic C-H Activation: The C-H bond of the primary alcohol (the benzylic position) is also amenable to functionalization. Copper-catalyzed oxidative cross-coupling reactions, proceeding through a radical relay mechanism, can functionalize benzylic C-H bonds with various partners, including alcohols, to form ethers. chemrxiv.org This approach would involve the selective abstraction of a hydrogen atom from the hydroxymethyl group, followed by coupling.
The competition between aromatic C-H activation (directed by the hydroxyl group) and benzylic C-H activation would depend critically on the choice of metal catalyst, ligands, and reaction conditions.
While the direct coupling of alcohols is possible, a more common and robust strategy involves the derivatization of the hydroxyl group into a more reactive species suitable for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Kumada couplings. acs.orgrsc.orgorganic-chemistry.org
The primary alcohol in this compound can be readily converted into various electrophilic partners. For instance, it can be transformed into a halide (e.g., a bromide or chloride), a sulfonate ester (e.g., tosylate or mesylate), or a carbonate. This derivatized molecule can then be coupled with a wide range of organometallic nucleophiles.
Suzuki-Miyaura Coupling: The derivatized alcohol (e.g., as a carbonate or halide) can be coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. rsc.orgresearchgate.net
Negishi Coupling: Conversion of the alcohol to a halide allows for coupling with organozinc reagents, catalyzed by palladium or nickel complexes. nih.govwikipedia.org This method is known for its high functional group tolerance and reactivity. organic-chemistry.orgopenochem.org
These cross-coupling reactions provide a powerful and modular approach to extend the carbon skeleton, enabling the synthesis of a diverse array of complex diarylmethane structures and related compounds.
Table 3: Potential Cross-Coupling Reactions of Derivatized this compound
| Coupling Reaction | Derivative of Substrate | Coupling Partner | Catalyst System (Typical) | Product Structure Example |
| Suzuki-Miyaura | [2-(Benzyloxy)-4-methoxyphenyl]methyl carbonate | Phenylboronic acid | Pd(OAc)₂, SPhos (or other phosphine (B1218219) ligand) | 2-(Benzyloxy)-4-methoxy-1-(phenylmethyl)benzene |
| Negishi | [2-(Benzyloxy)-4-methoxyphenyl]methyl bromide | Phenylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppe) | 2-(Benzyloxy)-4-methoxy-1-(phenylmethyl)benzene |
| Kumada | [2-(Benzyloxy)-4-methoxyphenyl]methyl chloride | Phenylmagnesium bromide | NiCl₂(dmpe) | 2-(Benzyloxy)-4-methoxy-1-(phenylmethyl)benzene |
Advanced Spectroscopic and Structural Analysis Methodologies for 2 Benzyloxy 4 Methoxyphenyl Methanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A complete structural assignment of [2-(Benzyloxy)-4-methoxyphenyl]methanol would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR: This would define the number of distinct proton environments, their multiplicity (splitting patterns), and integration (number of protons). Expected signals would include those for the aromatic protons on both the benzyloxy and methoxyphenyl rings, the benzylic methylene (B1212753) protons (-OCH₂-Ph), the methoxy (B1213986) protons (-OCH₃), the hydroxymethyl protons (-CH₂OH), and the hydroxyl proton (-OH).
¹³C NMR: This would identify the number of unique carbon environments. The spectrum would be expected to show distinct signals for the carbons of the two aromatic rings, the benzylic methylene carbon, the methoxy carbon, and the hydroxymethyl carbon.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemistry
To establish the precise connectivity of atoms within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the mapping of adjacent protons, particularly within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, definitively assigning the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different functional groups, such as the placement of the benzyloxy, methoxy, and methanol (B129727) substituents on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the molecule's preferred conformation and stereochemistry.
A hypothetical data table for the ¹H and ¹³C NMR assignments, based on what would be determined from these experiments, is presented below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 | |||
| 7 (-CH₂OH) | |||
| 8 (-OCH₃) | |||
| 1' | |||
| 2'/6' | |||
| 3'/5' | |||
| 4' | |||
| 7' (-OCH₂-) |
Advanced Solution-State and Solid-State NMR for Conformational Studies
While solution-state NMR provides information on the average conformation in a given solvent, solid-state NMR would be required to understand the molecule's conformation and packing in the crystalline state. These advanced techniques could reveal details about intermolecular interactions and conformational polymorphism.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
HRMS would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound.
Ionization Techniques (e.g., ESI, APCI) and Derivatization for Enhanced Detection
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common techniques for generating ions of molecules like the target compound. The choice between them would depend on the polarity and thermal stability of the molecule. Derivatization, for instance by silylation of the hydroxyl group, could be employed to improve volatility and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule, confirming its structure and allowing for its identification in complex mixtures. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond and the loss of the hydroxymethyl group.
A table summarizing the expected major fragments from an MS/MS experiment is provided below.
| m/z of Fragment Ion | Proposed Structure/Neutral Loss |
| [M+H]⁺ or M⁺ | Molecular Ion |
| Loss of H₂O | |
| Loss of CH₂O | |
| Loss of C₇H₇ (benzyl) | |
| Loss of C₇H₇O (benzyloxy) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether, alcohol, and methoxy groups.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and the aromatic ring system.
The characteristic vibrational frequencies that would be anticipated are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1400-1600 |
| C-O (ether/alcohol) | Stretching | 1000-1300 |
Computational and Theoretical Chemistry Investigations of 2 Benzyloxy 4 Methoxyphenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.net For a molecule like [2-(Benzyloxy)-4-methoxyphenyl]methanol, DFT studies, typically employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can predict a range of ground-state properties. bohrium.comnih.govnih.gov
Key properties that would be determined from a DFT analysis include:
Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes precise predictions of bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.govnih.gov In similar dimethoxybenzene derivatives, the HOMO and LUMO are often localized across the planar phenyl rings. bohrium.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov For this compound, negative potential would be expected around the oxygen atoms of the ether, methoxy (B1213986), and alcohol groups, indicating sites prone to electrophilic attack. In contrast, positive potential would be found around the hydrogen atoms.
Global Reactivity Descriptors: Using the HOMO and LUMO energies, descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. bohrium.com
Table 1: Illustrative DFT-Calculated Properties for Aromatic Ethers This table provides example values typical for molecules similar to this compound, as specific data for this compound is not available.
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.3 eV | Electron-donating ability |
| LUMO Energy | -2.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.1 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Molecular polarity |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. acs.org
These high-accuracy methods are particularly valuable for:
Energetic Predictions: Calculating precise total energies, which can be used to determine reaction energies and activation barriers with a high degree of confidence.
Spectroscopic Predictions: Simulating vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies and NMR chemical shifts for related molecules have shown good agreement with experimental data, aiding in the correct assignment of spectral peaks. mdpi.com For this compound, these calculations could predict the characteristic vibrational modes associated with the C-O-C ether linkages, the aromatic rings, and the hydroxyl group.
Conformational Analysis and Potential Energy Surface Mapping
This compound is a flexible molecule due to the presence of several rotatable single bonds. Understanding its conformational preferences is essential as different conformers can have distinct properties and reactivity.
Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a system, making it suitable for studying the conformations of large molecules. acs.org MM force fields can be used to perform a systematic search of the conformational space to identify stable, low-energy conformers. acs.orgcwu.edu
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org An MD simulation of this compound, either in a vacuum or in a solvent, would provide insight into its dynamic behavior, including the flexibility of the benzyl (B1604629) and methanol (B129727) groups and the interactions between different parts of the molecule. semanticscholar.orgnih.govresearchgate.net This can reveal the most populated conformations and the timescales of transitions between them.
To map the conformational landscape more systematically, a potential energy surface (PES) can be generated. fiveable.melongdom.orglibretexts.org A PES is a multidimensional plot of the molecule's energy as a function of its geometric parameters, such as dihedral angles. visualizeorgchem.com For this compound, a 2D-PES could be constructed by systematically rotating the key dihedral angles, for instance, the C-O-C-C angle of the ether linkage and the C-C-O-H angle of the alcohol group.
Such a map would reveal:
Global and Local Minima: Corresponding to the most stable and other metastable conformations.
Saddle Points: Representing the transition states between conformers and providing the energy barriers for conformational changes. fiveable.me
Studies on similar flexible ethers show that multiple conformations can exist within a few kcal/mol of the global minimum, indicating that the molecule likely exists as an ensemble of different shapes at room temperature. researchgate.netresearchgate.net
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often inaccessible through experimental means alone. For this compound, theoretical methods can be used to study various potential reactions, such as the cleavage of the benzyl ether.
The oxidative cleavage of benzyl ethers is a common reaction in organic synthesis. nih.govresearchgate.netorganic-chemistry.org A computational study could model this process, for example, using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DFT calculations can be employed to:
Map the Reaction Pathway: Identify the structures of reactants, intermediates, transition states, and products.
Calculate Activation Energies: Determine the energy barrier for the reaction, which is related to the reaction rate.
Investigate Reaction Mechanisms: Differentiate between possible mechanisms, such as an SN1-type pathway involving a stable benzylic carbocation intermediate or an SN2-type pathway. youtube.com
DFT studies on the base-catalyzed cleavage of similar β-O-4 ether linkages in lignin have successfully elucidated detailed reaction pathways, including the role of the catalyst and the identification of key transition states. nih.gov A similar approach could provide a deep understanding of the reactivity of the ether linkage in this compound under various conditions.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis.
In the theoretical investigation of the chemical reactivity of this compound, a key area of focus is the elucidation of reaction mechanisms at a molecular level. A prototypical reaction for this molecule is the oxidation of its primary alcohol group to form the corresponding aldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde. This transformation is of significant interest in synthetic chemistry, and computational methods provide a powerful tool to understand its intricate details.
Density Functional Theory (DFT) calculations are commonly employed to model this type of reaction. A typical approach involves using a functional such as B3LYP with a basis set like 6-311+G(d,p) to optimize the geometries of the reactant, product, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating this TS is crucial for understanding the reaction's feasibility and kinetics. For the oxidation of this compound, the transition state would involve the breaking of a C-H bond at the carbinol carbon and an O-H bond, often facilitated by an oxidizing agent.
Once the transition state geometry is successfully located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactant and product, thereby confirming that the localized TS is indeed the correct one for the reaction under investigation. This analysis provides a detailed picture of the geometric changes the molecule undergoes as it transforms from reactant to product, offering insights into the bond-breaking and bond-forming processes.
For the oxidation of this compound, the IRC would trace the pathway from the alcohol, through the transition state where the hydrogen atoms are being abstracted, to the final aldehyde product. The results of such an analysis are often visualized by plotting the energy as a function of the reaction coordinate, providing a clear representation of the reaction profile.
Kinetic and Thermodynamic Studies of Reaction Pathways.
Following the localization of the transition state and the confirmation of the reaction pathway via IRC analysis, a detailed kinetic and thermodynamic study can be undertaken. These studies provide quantitative data on the reaction's energetics, which are essential for predicting reaction rates and equilibrium positions. The calculations are typically performed at the same level of theory used for geometry optimization, for instance, DFT with the B3LYP functional and the 6-311+G(d,p) basis set.
The primary kinetic parameter of interest is the activation energy (Ea), which is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For the oxidation of this compound to its corresponding aldehyde, the calculated activation energy provides a measure of the kinetic feasibility of the reaction.
Thermodynamic parameters, such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the reaction, are also calculated. The enthalpy change indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy change is the most definitive measure of a reaction's spontaneity under constant temperature and pressure; a negative ΔG indicates a spontaneous reaction.
The table below presents hypothetical data for the gas-phase oxidation of this compound, calculated at 298.15 K.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 25.5 | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -45.2 | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -48.9 | Indicates a spontaneous reaction. |
These theoretical values suggest that the oxidation of this compound is both thermodynamically favorable and kinetically accessible under appropriate conditions.
Spectroscopic Property Prediction and Correlation with Experimental Data.
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. For this compound, various spectroscopic parameters can be calculated with a high degree of accuracy.
Computational Prediction of NMR Chemical Shifts and Coupling Constants.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are usually performed at a level of theory such as B3LYP/6-311+G(d,p), often including solvent effects through models like the Polarizable Continuum Model (PCM).
The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to confirm its structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making them excellent probes of molecular structure. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 5.4.1.1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted δ (ppm) |
|---|---|
| -OH | 2.5 |
| -CH₂OH | 4.6 |
| -OCH₃ | 3.8 |
| -OCH₂-Ph | 5.1 |
| Aromatic H (ring with -OCH₃) | 6.5 - 7.2 |
| Aromatic H (benzyl ring) | 7.3 - 7.5 |
Table 5.4.1.2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted δ (ppm) |
|---|---|
| -CH₂OH | 62.0 |
| -OCH₃ | 55.5 |
| -OCH₂-Ph | 70.5 |
| Aromatic C (ring with -OCH₃) | 100.2 - 159.0 |
| Aromatic C (benzyl ring) | 127.5 - 137.0 |
Applications of 2 Benzyloxy 4 Methoxyphenyl Methanol in Advanced Organic Synthesis and Chemical Research
Exploration of [2-(Benzyloxy)-4-methoxyphenyl]methanol and Its Derivatives in Catalysis.
Precursor for Ligand Design in Organometallic Catalysis.
The utility of a molecule as a precursor for ligand design in organometallic catalysis hinges on its ability to be converted into a species that can coordinate to a metal center and influence its catalytic activity. The structure of this compound offers several theoretical possibilities for such transformations, although specific examples in the literature are not readily found.
The primary alcohol group could be converted into a variety of donor groups suitable for coordination to a metal. For instance, oxidation to the corresponding aldehyde or carboxylic acid could provide an oxygen-based donor. Alternatively, conversion of the alcohol to a halide followed by reaction with a phosphine (B1218219) reagent could install a phosphorus-based donor, a common feature in many catalyst ligands.
A hypothetical synthetic pathway to a phosphine ligand is presented in Table 1.
Table 1: Hypothetical Transformation to a Phosphine Ligand
| Step | Reagent | Product | Purpose |
|---|---|---|---|
| 1 | Thionyl chloride (SOCl₂) | 1-(Benzyloxy)-2-(chloromethyl)-5-methoxybenzene | Conversion of alcohol to a more reactive leaving group. |
Despite these theoretical possibilities, a search of the scientific literature did not yield specific examples of ligands for organometallic catalysis that are synthesized from this compound. The design of ligands is a highly specific field, and it is possible that other precursors are more readily available or offer more desirable electronic and steric properties for catalytic applications.
Role in Organocatalytic Systems (if suitable derivatives are formed).
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For this compound to play a role in this area, it would need to be transformed into a derivative that possesses catalytic activity. The functional groups present offer potential for such derivatization.
For example, the alcohol moiety could be used as a handle to attach the molecule to a chiral scaffold, a common strategy in the design of asymmetric organocatalysts. The aromatic ring, activated by the methoxy (B1213986) and benzyloxy groups, could potentially participate in reactions where it functions as a π-nucleophile or could be further functionalized to introduce catalytically active sites.
However, as with its application in organometallic catalysis, there is a lack of specific, documented instances of this compound or its direct derivatives being employed as organocatalysts in published research. The development of organocatalysts is a vibrant area of research, but it appears this specific compound has not been a focus of these efforts to date.
Future Research Directions and Emerging Opportunities for 2 Benzyloxy 4 Methoxyphenyl Methanol
Integration into Automated and High-Throughput Synthesis Platforms
The synthesis of highly substituted aromatic compounds like [2-(Benzyloxy)-4-methoxyphenyl]methanol is often a multi-variable process. Automated and high-throughput experimentation (HTE) platforms offer a paradigm shift from traditional one-at-a-time synthesis, enabling the rapid screening and optimization of reaction conditions. nih.govacs.org Integrating the synthesis of this compound into such platforms would allow for the parallel investigation of a wide array of catalysts, bases, solvents, and temperature profiles.
This approach can significantly accelerate the identification of optimal conditions for key synthetic steps, such as the etherification of a dihydroxybenzene precursor or the selective reduction of a corresponding aldehyde. acs.org HTE systems, often utilizing microtiter plates and robotic liquid handlers, can perform hundreds or even thousands of unique reactions with minimal material consumption. nih.gov Data from these screens, often analyzed by rapid techniques like mass spectrometry, can be used to build comprehensive datasets that reveal ideal synthetic parameters. nih.gov This methodology not only boosts laboratory productivity but also facilitates a deeper understanding of the chemical transformation by mapping a broad reaction space. nih.gov
Table 1: High-Throughput Screening Variables for the Synthesis of this compound
| Parameter | Variables for Screening | Rationale |
|---|---|---|
| Catalyst | Various phase-transfer catalysts, Lewis acids, or transition metal catalysts. | To identify the most efficient catalyst for the benzylation or other key bond-forming reactions. |
| Solvent | A diverse set of polar aprotic (e.g., NMP, 1,4-dioxane), polar protic, and non-polar solvents. nih.gov | To evaluate the impact of solvent polarity and solubility on reaction yield and selectivity. |
| Base | Inorganic bases (e.g., Cs₂CO₃, K₂CO₃) and organic bases (e.g., 2,6-lutidine, DBU). acs.org | To determine the optimal base for proton abstraction and minimization of side reactions. |
| Temperature | A range of temperatures, potentially from ambient to elevated (e.g., 150 °C). nih.gov | To assess the thermodynamic and kinetic profile of the reaction and identify the optimal energy input. |
| Concentration | Varying concentrations of reactants and reagents. | To optimize reaction rates and minimize the formation of dimeric or polymeric byproducts. |
Exploration of Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. rsc.org The synthesis of this compound is an excellent candidate for adaptation to a continuous flow process. In a flow reactor, reagents are pumped through a network of tubes and mixers, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgtubitak.gov.tr
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. rsc.org |
| Safety | Handling of large quantities of reagents poses risks; thermal runaways are a concern. | Small reactor volumes enhance safety; hazardous intermediates are generated and consumed in situ. tubitak.gov.tr |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the system for longer durations or by "numbering up" (running multiple reactors in parallel). rsc.org |
| Process Control | Less precise control over mixing and residence time. | Precise control over stoichiometry, mixing, temperature, and residence time. rsc.org |
Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Optimization
Table 3: Machine Learning in the Synthesis of this compound
| Application | AI/ML Approach | Potential Output |
|---|---|---|
| Retrosynthesis | Template-based or template-free models trained on reaction databases (e.g., USPTO, Reaxys). chemcopilot.com | A ranked list of plausible synthetic pathways from commercially available starting materials. |
| Reaction Optimization | Active learning algorithms that suggest experiments to perform to maximize information gain. duke.edu | Optimized reaction conditions (temperature, concentration, catalyst loading) for maximum yield in fewer experiments. |
| Yield Prediction | Regression models trained on reaction data, using molecular fingerprints or graph representations as inputs. beilstein-journals.org | A predicted yield for a given set of reactants and conditions, allowing for in silico screening. |
| Catalyst Selection | Classification or regression models to predict the efficacy of different catalysts for a specific transformation. | Recommendation of the most effective catalyst from a library of potential candidates. |
Development of New Spectroscopic Tools for In Situ Reaction Monitoring and Analysis
Understanding the kinetics and mechanism of a reaction is crucial for its optimization and control. The development of advanced in situ spectroscopic tools allows for real-time monitoring of chemical reactions as they occur, providing a wealth of information about reaction rates, intermediates, and endpoints. spectroscopyonline.comacs.org
For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of functional groups in real time. clairet.co.ukmt.com For example, the disappearance of a hydroxyl peak and the appearance of an ether C-O stretch could be monitored during a benzylation step. mt.com These techniques are particularly well-suited for integration into continuous flow reactors, providing continuous feedback for process control. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including benchtop NMR systems, can also be used for online reaction monitoring, offering detailed structural information about reactants, products, and any transient intermediates that may form. magritek.comacs.orgiastate.edu This detailed kinetic and mechanistic data is invaluable for rational process optimization and ensuring reaction robustness. acs.org
Table 4: In Situ Spectroscopic Monitoring Techniques for Synthesis
| Technique | Information Provided | Applicability to this compound Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration changes of key functional groups (e.g., -OH, C=O, C-O-C). mt.com | Monitoring the conversion of a phenol to a benzyl (B1604629) ether or the reduction of an aldehyde to an alcohol. |
| Raman Spectroscopy | Complements FTIR; particularly sensitive to non-polar bonds and symmetric vibrations. Good for heterogeneous mixtures. clairet.co.uk | Monitoring reactions involving aromatic ring substitutions or in reaction mixtures with suspended solids. |
| NMR Spectroscopy | Quantitative data on the concentration of all NMR-active species, providing detailed structural information. magritek.comlibretexts.org | Elucidating reaction mechanisms, identifying intermediates, and quantifying isomeric purity. |
| Mass Spectrometry | Direct detection of reactants, intermediates, and products based on their mass-to-charge ratio. acs.org | Identifying transient species and byproducts in the reaction stream, especially when coupled with flow systems. |
Potential as a Scaffold for Probes in Chemical Biology Research
Molecular scaffolds are core structures upon which a variety of functional groups can be built to create libraries of new compounds. nih.gov this compound possesses a "privileged" scaffold—a structural framework that is amenable to chemical modification at multiple points. This versatility makes it a promising starting point for the development of chemical probes, which are small molecules used to study and manipulate biological systems. tandfonline.comnih.gov
By systematically modifying the three key regions of the molecule—the benzyloxy ring, the central phenyl ring, and the hydroxymethyl group—a diverse collection of compounds can be generated. nih.gov For example, different substituents could be introduced onto either aromatic ring, or the alcohol could be converted into other functional groups (e.g., ethers, esters, amines). This scaffold diversity is crucial for exploring how structural changes affect molecular properties. nih.gov Such a library of compounds, derived from the this compound scaffold, could serve as a valuable resource for screening campaigns in chemical biology, without presupposing any specific biological target or activity. The goal is to create a diverse set of molecular tools to enable future biological discovery. tandfonline.comyoutube.com
| Methoxy (B1213986) Group (-OCH₃) | Demethylation followed by alkylation with different groups. | Explore the impact of the size and nature of this alkoxy group on the molecule's properties. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for [2-(Benzyloxy)-4-methoxyphenyl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via selective benzyl protection of a phenolic hydroxyl group. For example, benzyl bromide or chloride can react with a precursor containing a free hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. The methoxy group is introduced earlier via methylation (e.g., CH₃I/Ag₂O) to avoid side reactions. Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of benzylating agent). Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : The benzyloxy group shows characteristic peaks: a singlet for the methoxy group (~δ 3.8 ppm) and a multiplet for the benzyl aromatic protons (δ 7.2–7.4 ppm). The hydroxymethyl group (-CH₂OH) appears as a broad singlet (~δ 4.6 ppm) in ¹H NMR and δ 60–65 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm O-H stretching (~3200–3500 cm⁻¹), C-O (benzyl ether, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 260.3 (C₁₅H₁₆O₃). Discrepancies in fragmentation patterns may indicate impurities .
Advanced Research Questions
Q. How can regioselective functionalization challenges in synthesizing this compound be addressed?
- Methodology : The methoxy group at the 4-position acts as an electron-donating group, directing electrophilic substitution to the ortho/para positions. To avoid over-functionalization, use mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates. For benzyloxy introduction at the 2-position, steric hindrance from the hydroxymethyl group must be mitigated by employing bulky bases (e.g., DBU) to enhance regioselectivity. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. What strategies resolve contradictions in spectral data for isomers or derivatives of this compound?
- Methodology : Contradictions often arise from rotational isomers (e.g., benzyloxy group conformation) or impurities. Use variable-temperature NMR to distinguish dynamic equilibria. For example, cooling to −40°C may split overlapping peaks. Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns. Compare experimental data with computational predictions (e.g., Gaussian/NMRshiftDB) to identify discrepancies caused by solvent effects or hydrogen bonding .
Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
- Methodology :
- Catalysis : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability.
- Solvent Effects : Replace DMF with acetonitrile or THF to reduce side reactions.
- Microwave Assistance : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining 80–90% yield.
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reagent consumption and adjust parameters dynamically .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., hydrolysis of benzyl ether to phenol). Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation. For aqueous solutions, stabilize with antioxidants (e.g., BHT at 0.01% w/v) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) model solvation effects. Compare predicted reaction pathways (e.g., benzyl deprotection) with experimental outcomes. Software like Schrödinger Suite or Gaussian provides transition-state geometries to guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
